molecular formula C9H10F2O3 B14053254 1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene

1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene

Katalognummer: B14053254
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: HZYZHPHLOLOPFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene involves several steps. One common method includes the reaction of 1,2-dimethoxybenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction conditions typically involve the use of reagents such as tetrabutylammonium iodide and boron trichloride . Industrial production methods may involve large-scale synthesis using similar reagents but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include various biochemical reactions that lead to the desired effects .

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C9H10F2O3

Molekulargewicht

204.17 g/mol

IUPAC-Name

5-fluoro-1-(fluoromethoxy)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-7-3-6(11)4-8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

HZYZHPHLOLOPFY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)F)OCF)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.